Solvent Orange 60 (SO 60) is a synthetic organic dye belonging to the perinone class of pigments. [, , , ] It is characterized by its vibrant orange hue, high tinctorial strength, and excellent lightfastness. [, , ] While widely used in various industrial applications, a growing body of research focuses on its role as a contact allergen. [, , , , , , , , , , , , ]
Solvent Orange 60 is a synthetic organic compound classified as a perinone-type dye. It is primarily recognized for its vibrant yellowish-orange color and is utilized in various applications, particularly in the plastics industry. The compound is characterized by its insolubility in water but demonstrates slight solubility in organic solvents such as ethanol, chloroform, benzene, toluene, and xylene. Its chemical identity is denoted by the CAS number 61725-13-1, and it has been associated with potential contact allergies in some individuals .
Solvent Orange 60 is synthesized from phthalic anhydride and 1,8-naphthylenediamine. This places it within the class of azo dyes, which are widely used for their coloring properties in various materials. The dye's classification as a perinone-type dye further emphasizes its structure and functional characteristics that contribute to its application in industries ranging from textiles to plastics .
The synthesis of Solvent Orange 60 involves a straightforward reaction between phthalic anhydride and 1,8-naphthylenediamine. The process can be summarized as follows:
This method not only ensures good product quality but also aims to minimize production costs .
The molecular structure of Solvent Orange 60 can be represented by its chemical formula, which encapsulates its composition and arrangement of atoms. While specific structural diagrams are not provided here, the compound typically features a complex arrangement that includes aromatic rings characteristic of perinone-type dyes.
Key structural data include:
This structure contributes to its color properties and solubility characteristics .
Solvent Orange 60 can participate in several chemical reactions:
Common reagents for these reactions include various oxidizing agents, reducing agents, and catalysts that facilitate these transformations .
The mechanism of action of Solvent Orange 60 primarily involves its interaction with light at specific wavelengths. Upon exposure to light, the dye molecules absorb energy, resulting in the characteristic yellowish-orange coloration. This absorption process is influenced by the compound's molecular structure and functional groups that stabilize it against environmental factors such as heat and light.
The stability of Solvent Orange 60 enhances its effectiveness in various applications where color retention under exposure to different conditions is critical .
These properties make Solvent Orange 60 suitable for diverse industrial applications where durability and colorfastness are essential .
Solvent Orange 60 has found extensive use across various fields:
The versatility of Solvent Orange 60 underscores its significance in both scientific research and industrial applications .
Solvent Orange 60 (C.I. 564100) represents a significant milestone in the evolution of perinone dyes, characterized by their distinctive fused polycyclic structures. The molecular architecture of Solvent Orange 60 (C₁₈H₁₀N₂O, MW 270.28–270.3 g/mol) was first established through the condensation reaction of naphthalene-1,8-diamine and phthalic anhydride, a synthetic approach initially documented in German patent literature during the 1920s [5] [9]. Early commercial production faced substantial challenges in isomer separation, as the reaction naturally yielded a mixture of the orange trans-perinone (Solvent Orange 60) and the red cis-perinone (Pigment Red 194). This isomer complexity hindered consistent coloration in initial industrial applications [5]. Through methodical optimization of crystallization techniques using sulfuric acid and potassium hydroxide/ethanol systems, manufacturers achieved commercially viable isolation of the trans isomer by the mid-20th century, paving the way for standardized production [9].
The transition from laboratory curiosity to industrial staple accelerated dramatically between 1950–1970, driven by the burgeoning plastics industry. Solvent Orange 60, marketed under tradenames such as Macrolex Orange 3G (Bayer), Solvaperm Orange G (Pylam Products), and Waxoline Orange 3GP FW (Avecia), offered unprecedented value propositions for synthetic polymers [5] [8]. Unlike many contemporary colorants, it demonstrated exceptional thermal stability (resisting degradation at 300–320°C for 30 minutes) and lightfastness (rated 7–8 on the ISO scale), making it particularly suitable for engineering plastics requiring high-temperature processing [1] [5]. This period witnessed formulation refinements aimed at enhancing compatibility with diverse polymer matrices, including the introduction of surfactant-stabilized dispersions and surface-modified crystal variants that improved dispersion kinetics during melt processing .
Table 1: Historical Development Timeline of Solvent Orange 60
Time Period | Development Milestone | Key Innovators/Manufacturers |
---|---|---|
1924 | Initial synthesis of perinone isomers | Hoechst AG (Germany) |
1930–1950 | Isomer separation techniques | Bayer, ICI |
1955–1970 | Industrial-scale production optimization | Bayer (Macrolex series) |
1975–1990 | Expansion into ABS and polycarbonate applications | Clariant, Lanxess |
2000–Present | High-purity formulations for optical applications | Chroma Specialty Chemicals, DayGlo Color |
By the late 20th century, Solvent Orange 60 had cemented its position as a critical coloring agent across multiple polymer systems, constituting approximately 15–20% of the global solvent dye market for polystyrene and ABS resins by 2000 [3] [9]. This adoption was facilitated by continuous improvements in synthetic efficiency, notably the optimized condensation process employing hydrochloric acid catalysis (1–5% concentration) in polar organic solvents like dimethylformamide, which increased yields to ≥95% while reducing reaction times to 8–15 hours . The resulting product—an orange powder insoluble in water but soluble in nonpolar solvents like toluene, xylene, and chloroform—proved ideal for mass production environments due to its batch-to-batch consistency and flow characteristics [1] [5].
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